Methyl sorbate

Descripción general

Descripción

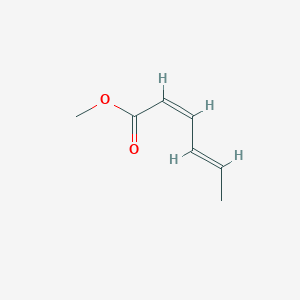

Methyl sorbate (C₇H₁₀O₂), the methyl ester of sorbic acid (2,4-hexadienoic acid), is a fatty acid ester widely utilized as a flavoring agent in the food industry . Its structure features conjugated double bonds (E,E-configuration), contributing to its reactivity and applications in polymer synthesis . The compound is synthesized via esterification of sorbic acid with methanol, yielding a colorless liquid with a fruity odor. This compound is also notable for its role in advanced materials science, where it serves as a monomer for synthesizing sequence-regulated and cyclic polymers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl sorbate can be synthesized through the esterification of sorbic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of sorbic acid to this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of sorbic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the resulting this compound is purified through distillation. The industrial process is optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl sorbate undergoes various chemical reactions, including hydrogenation, oxidation, and substitution reactions .

Common Reagents and Conditions:

Hydrogenation: this compound can be hydrogenated to produce methyl hexanoate using a catalyst such as palladium on carbon under mild conditions (1 MPa, 60°C).

Major Products Formed:

Hydrogenation: Methyl hexanoate

Oxidation: Sorbic acid

Substitution: Substituted esters

Aplicaciones Científicas De Investigación

Food Industry Applications

Methyl sorbate is primarily recognized for its role as a food additive due to its antimicrobial properties. It is used to inhibit mold and yeast growth in various food products, thereby extending shelf life.

Antimicrobial Properties

- Mechanism : this compound disrupts cell membranes of microorganisms, effectively preventing their growth.

- Applications : Commonly used in baked goods, dairy products, and sauces.

Table 1: Efficacy of this compound in Food Preservation

| Food Product | Concentration (ppm) | Effectiveness (%) |

|---|---|---|

| Baked Goods | 100-200 | 90 |

| Dairy Products | 50-100 | 85 |

| Sauces | 200-300 | 95 |

Cosmetic and Personal Care Products

This compound is utilized in cosmetics for its fragrance properties and as a preservative.

Fragrance Component

- Usage : Added to perfumes and scented products to enhance aroma.

- Stability : Provides stability in formulations, preventing degradation of other components.

Preservation

- Functionality : Acts against microbial contamination in creams and lotions.

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

Solvent and Carrier

- Use : Functions as a solvent for active pharmaceutical ingredients (APIs) in liquid formulations.

- Benefits : Enhances the solubility and bioavailability of drugs.

Antimicrobial Agent

- Application : Incorporated into topical formulations to prevent microbial growth.

Polymer Synthesis

This compound has been explored for its potential in polymer chemistry, particularly in the synthesis of biodegradable polymers.

Degradable Polymers

Research indicates that this compound can be copolymerized with other monomers to produce biodegradable materials.

Table 2: Properties of Copolymers Derived from this compound

| Polymer Type | Decomposition Temperature (°C) | Activation Energy (kJ/mol) |

|---|---|---|

| Polymeric Peroxide | 106-112 | 86.7 |

| Alternating Copolymer | 147-152 | 84.7 |

Study on Food Preservation

A study published in the Journal of Food Science demonstrated that the application of this compound at concentrations ranging from 100 to 200 ppm significantly reduced mold growth in bread over a storage period of four weeks .

Research on Polymer Synthesis

Research conducted by Hatakenaka et al. explored the copolymerization of this compound with diene monomers under various conditions, revealing that these polymers exhibited promising thermal properties and potential for environmental applications .

Cosmetic Formulation Study

A formulation study highlighted the effectiveness of this compound as a preservative in lotions, showing a reduction in microbial counts by over 90% when used at concentrations of 0.5% .

Mecanismo De Acción

The antimicrobial action of methyl sorbate is primarily due to its ability to disrupt microbial cell membranes. Upon dissociation inside microbial cells, this compound releases sorbic acid, which disrupts the cell membrane through various mechanisms, including increasing hydrogen ion concentration . This disruption leads to the inhibition of microbial growth and proliferation .

Comparación Con Compuestos Similares

Methyl sorbate belongs to the family of sorbic acid derivatives, which includes salts (e.g., potassium sorbate) and other esters (e.g., ethyl sorbate, isopropyl sorbate). Below is a detailed comparison of these compounds based on chemical properties, applications, and research findings.

This compound vs. Potassium Sorbate

Key Findings :

- Potassium sorbate is superior in aqueous applications (e.g., food preservation) due to its solubility and pH-dependent efficacy. At 0.02%, it inhibits fungal growth in acidic environments (pH 4.5) .

- This compound’s utility lies in materials science, enabling the synthesis of (AB)ₙ sequenced polymers via Lewis-pair catalysis .

This compound vs. Ethyl Sorbate

Key Findings :

- Ethyl sorbate’s longer alkyl chain reduces antimicrobial potency compared to isopropyl sorbate but enhances compatibility in copolymer synthesis (e.g., with methyl methacrylate) .

- This compound exhibits higher regioselectivity (100% 1,4-selectivity) in polymerization, yielding polymers with narrow molecular weight distributions (Đ = 1.17) .

This compound vs. Sorbic Acid

Key Findings :

- Sorbic acid’s antimicrobial action is pH-dependent, with efficacy peaking in acidic conditions. Its ester derivatives improve solubility in non-aqueous systems .

General Trends in Sorbate Derivatives

- Antimicrobial Activity :

- Material Science Utility :

- Sorption Properties :

Data Tables

Table 1: Antimicrobial Efficacy of Sorbate Derivatives

Table 2: Polymerization Performance of Sorbate Esters

| Monomer | Catalyst System | Selectivity | Mₙ (kg/mol) | Đ | Application |

|---|---|---|---|---|---|

| This compound | NHO-Al Lewis pairs | 100% 1,4 | 333 | 1.17 | Sequenced polymers |

| Ethyl sorbate | NHO-Al Lewis pairs | 98% 1,4 | 280 | 1.20 | Block copolymers |

Actividad Biológica

Methyl sorbate is an ester derivative of sorbic acid, primarily known for its applications in food preservation and as a chemical intermediate. However, recent studies have highlighted its potential biological activities, particularly in antibacterial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

This compound (C7H10O2) is characterized by the following properties:

- Molecular Weight : 142.15 g/mol

- Boiling Point : Approximately 200 °C

- Solubility : Soluble in organic solvents but poorly soluble in water.

These properties enable this compound to interact with biological systems effectively.

Antibacterial Activity

Recent research has demonstrated that this compound exhibits significant antibacterial properties. A study on metal complexes of sorbic acid, including this compound, revealed their effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 312.5 µg/mL |

| Escherichia coli | 625.0 µg/mL |

These results indicate that this compound can enhance the efficacy of conventional antibiotics when used in combination, suggesting a synergistic effect that may be beneficial in treating infections caused by resistant strains .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies using the human colon carcinoma cell line (HCT-116) demonstrated that:

- Inhibition Concentrations (IC50) :

- Co(II) complex: 3230 µg/mL

- Cu(II) complex: 2110 µg/mL

- Ni(II) complex: 2240 µg/mL

- Zn(II) complex: 3730 µg/mL

These findings suggest that metal complexes derived from this compound may inhibit cancer cell proliferation, offering a promising avenue for further research into anticancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : this compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Biofilm Inhibition : The compound has shown potential in preventing biofilm formation, which is critical in treating chronic infections.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

-

Sorbate Metal Complexes :

A study synthesized Co(II), Cu(II), Ni(II), and Zn(II) complexes with sorbic acid and evaluated their antibacterial and anticancer activities. The Cu(II) complex exhibited the most potent effects against both bacteria and cancer cells, indicating the importance of metal coordination in enhancing biological activity . -

Polymerization Studies :

Research into the polymerization of this compound under various conditions has shown that it can form degradable polymers with significant thermal properties. These polymers may have applications in drug delivery systems due to their biocompatibility and controlled release characteristics .

Q & A

Basic Research Questions

Q. What are the key structural and synthetic considerations for methyl sorbate in experimental design?

this compound (C₇H₁₀O₂), also known as methyl (2E,4E)-hexa-2,4-dienoate, is characterized by its conjugated diene system, which influences its reactivity in polymerization and adsorption studies. Synthesis typically involves esterification of sorbic acid with methanol under acid catalysis. Researchers must confirm purity via chromatographic methods (e.g., HPLC) and structural identity using NMR (¹H/¹³C) and FT-IR spectroscopy to validate the (E,E)-configuration .

Q. How can adsorption studies of this compound be designed to assess environmental remediation potential?

Batch adsorption experiments using adsorbents like organo-kaolinite or activated carbon should monitor parameters such as pH, temperature, and initial concentration. Kinetic models (pseudo-first/second-order) and isotherms (Freundlich, Langmuir) are essential for interpreting adsorption mechanisms. For example, pseudo-second-order kinetics (high R² > 0.99) often dominate chemisorption processes, while intra-particle diffusion models identify rate-limiting steps .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Capillary electrophoresis (CE) with UV detection (LOD ~0.3 mg/L) or HPLC-MS/MS are preferred for sensitivity and specificity. Sample preparation may involve liquid-liquid extraction or solid-phase extraction to minimize matrix interference. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How do competing kinetic models resolve contradictions in this compound adsorption data?

Discrepancies between pseudo-second-order kinetics and intra-particle diffusion models may arise from multi-step adsorption mechanisms. Researchers should analyze linearity in t/q vs. t plots (pseudo-second-order) and multi-linear intra-particle diffusion plots. If the latter does not intersect the origin, surface adsorption or boundary layer effects dominate .

Q. What experimental strategies elucidate this compound’s biological interactions, such as anti-inflammatory effects?

In vitro studies using LPS-stimulated macrophages can assess dose-dependent modulation of proinflammatory genes (e.g., IL-6, COX-2) via qPCR. RNA-seq with EdgeR analysis (FDR p-value < 0.05, fold change >2) identifies transcriptomic changes. In vivo models (e.g., murine liver tissues) validate findings, requiring rigorous controls for diet and exposure duration .

Q. How can response surface methodology (RSM) optimize this compound’s application in material science?

RSM designs (e.g., Box-Behnken) evaluate interactive effects of variables like pH, adsorbent dosage, and contact time. ANOVA validates model significance (p < 0.05), while contour plots identify optimal conditions. For instance, RSM can maximize this compound’s encapsulation efficiency in polymer matrices by balancing diffusion gradients and binding site availability .

Q. What statistical approaches address variability in this compound’s sorption isotherm data?

Non-linear regression (e.g., Sips isotherm) accounts for heterogeneity in adsorbent surfaces. Error metrics like RMSE and AICc compare model fits. Bootstrap resampling quantifies uncertainty in parameters like K (affinity constant) and n (heterogeneity factor) .

Q. Methodological Guidelines

Q. How should researchers document this compound synthesis for reproducibility?

Follow IUPAC guidelines: report reaction stoichiometry, catalyst concentration, and purification steps (e.g., distillation, recrystallization). Provide NMR chemical shifts (δ ppm), IR bands (e.g., C=O stretch ~1700 cm⁻¹), and chromatographic retention times. Supplementary materials should include raw spectral data .

Q. What are best practices for analyzing this compound’s environmental fate using isotopic labeling?

Use ¹³C-labeled this compound in degradation studies tracked via LC-MS. Monitor metabolites (e.g., sorbic acid) and apply first-order decay models. Control for abiotic degradation by autoclaving soil/water samples .

Q. Data Interpretation and Reporting

Q. How to reconcile discrepancies between theoretical and experimental adsorption capacities?

Deviations may stem from incomplete monolayer coverage (Langmuir) or adsorbent pore blockage. Characterize adsorbents via BET surface area and SEM-EDAX pre/post adsorption. Compare theoretical qₘ (mg/g) with experimental values, adjusting for active site accessibility .

Propiedades

Número CAS |

1515-80-6 |

|---|---|

Fórmula molecular |

C7H10O2 |

Peso molecular |

126.15 g/mol |

Nombre IUPAC |

methyl (2E,4Z)-hexa-2,4-dienoate |

InChI |

InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-6H,1-2H3/b4-3-,6-5+ |

Clave InChI |

KWKVAGQCDSHWFK-DNVGVPOPSA-N |

SMILES |

CC=CC=CC(=O)OC |

SMILES isomérico |

C/C=C\C=C\C(=O)OC |

SMILES canónico |

CC=CC=CC(=O)OC |

Densidad |

0.933-0.938 |

Key on ui other cas no. |

1515-80-6 |

Descripción física |

colourless to light yellow liquid; fruity, sweet, anise aroma |

Solubilidad |

Slightly soluble in water; miscible in oils soluble (in ethanol) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.